molecular formula C12H9NOS B2968440 5-[3-(Hydroxymethyl)phenyl]thiophene-2-carbonitrile CAS No. 1349717-27-6

5-[3-(Hydroxymethyl)phenyl]thiophene-2-carbonitrile

Cat. No.: B2968440
CAS No.: 1349717-27-6
M. Wt: 215.27
InChI Key: DKABHGUKEGNMPP-UHFFFAOYSA-N
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Description

5-[3-(Hydroxymethyl)phenyl]thiophene-2-carbonitrile is a thiophene-based carbonitrile derivative featuring a hydroxymethyl-substituted phenyl ring at the 5-position of the thiophene core. The hydroxymethyl group (-CH2OH) on the phenyl ring introduces polarity and hydrogen-bonding capacity, distinguishing it from analogs with non-polar or electron-withdrawing substituents.

Properties

IUPAC Name

5-[3-(hydroxymethyl)phenyl]thiophene-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NOS/c13-7-11-4-5-12(15-11)10-3-1-2-9(6-10)8-14/h1-6,14H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKABHGUKEGNMPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=C(S2)C#N)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1349717-27-6
Record name 5-[3-(hydroxymethyl)phenyl]thiophene-2-carbonitrile
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(Hydroxymethyl)phenyl]thiophene-2-carbonitrile typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[3-(Hydroxymethyl)phenyl]thiophene-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst

    Substitution: Halogens (Cl2, Br2), nitric acid (HNO3)

Major Products Formed

    Oxidation: 5-[3-(Carboxyphenyl)]thiophene-2-carbonitrile

    Reduction: 5-[3-(Hydroxymethyl)phenyl]thiophene-2-amine

    Substitution: Various halogenated or nitrated derivatives of the original compound

Scientific Research Applications

5-[3-(Hydroxymethyl)phenyl]thiophene-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[3-(Hydroxymethyl)phenyl]thiophene-2-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxymethyl and cyano groups can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The primary structural distinction lies in the substituents on the phenyl ring attached to the thiophene core. Key analogs and their substituents include:

Compound Name Substituent on Phenyl Ring Key Structural Feature Reference ID
5-[3-(Hydroxymethyl)phenyl]thiophene-2-carbonitrile 3-(Hydroxymethyl) Polar, hydrogen-bonding group
5-((3-(Pyrrolidin-1-ylsulfonyl)phenyl)thio)thiophene-2-carbonitrile (23d) 3-(Pyrrolidin-1-ylsulfonyl) Bulky sulfonamide group
5-(((4-Methoxybenzyl)(pyridin-3-ylmethyl)amino)methyl)thiophene-2-carbonitrile (24) Amino-linked methoxybenzyl/pyridylmethyl Bifunctional amino-alkyl chain
5-Methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile 2-Nitroanilino Electron-withdrawing nitro group

Key Observations :

  • The hydroxymethyl group in the target compound enhances hydrophilicity compared to sulfonamide (23d) or nitro (19) groups, which may improve aqueous solubility .

Key Observations :

  • Yields vary significantly depending on steric and electronic effects of substituents. Bulky groups (e.g., pyrrolidin-1-ylsulfonyl in 23d) reduce yields compared to simpler substituents .
  • The hydroxymethyl group’s polarity may necessitate protective group strategies (e.g., silylation) during synthesis to prevent side reactions .

Physicochemical Properties

Compound Molecular Weight Melting Point Solubility Trends Reference ID
This compound ~259 g/mol Not reported High (polar solvents)
5-((3-(Pyrrolidin-1-ylsulfonyl)phenyl)thio)thiophene-2-carbonitrile (23d) 351 g/mol Oil Moderate (DMF/THF)
5-Methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile 259.28 g/mol 242–243°C Low (aprotic solvents)

Key Observations :

  • The hydroxymethyl group likely increases solubility in polar solvents (e.g., DMSO, ethanol) compared to lipophilic analogs like 23d .
  • Crystalline analogs with nitro groups (e.g., 19) exhibit higher melting points due to strong intermolecular interactions .
Materials Science
  • Nonlinear Optics (NLO): Thiophene-2-carbonitriles with conjugated substituents (e.g., ) exhibit high quadratic hyperpolarizabilities (β). The hydroxymethyl group’s electron-donating nature could enhance β values compared to sulfonyl analogs .

Biological Activity

5-[3-(Hydroxymethyl)phenyl]thiophene-2-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, antifungal, and anticancer properties, along with relevant data tables and case studies.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a hydroxymethylphenyl group and a carbonitrile moiety. Its structure can be represented as follows:

C12H10N2S\text{C}_{12}\text{H}_{10}\text{N}_{2}\text{S}

Antibacterial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial properties. A comparison of minimum inhibitory concentrations (MICs) for various bacterial strains is summarized in Table 1.

Compound Bacterial Strain MIC (µg/mL)
This compoundE. coli32
S. aureus16
P. aeruginosa64

The compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.

Antifungal Activity

In addition to antibacterial effects, this compound has shown antifungal activity. The following table presents the antifungal activity against common fungal strains:

Compound Fungal Strain MIC (µg/mL)
This compoundC. albicans25
A. niger30

These findings indicate that the compound may serve as a lead for developing antifungal therapeutics.

Anticancer Activity

The anticancer potential of thiophene derivatives has been explored in various studies. For instance, a study evaluated the cytotoxic effects of several thiophene-based compounds on cancer cell lines:

  • Cell Lines Tested : HeLa (cervical), MCF-7 (breast), and A549 (lung).
  • Results : The compound exhibited IC50 values ranging from 15 to 25 µM across different cell lines, indicating moderate to potent anticancer activity.

The biological mechanisms underlying the activity of this compound are not fully elucidated; however, it is believed to interact with specific cellular targets such as enzymes or receptors involved in bacterial cell wall synthesis or fungal cell membrane integrity.

Case Studies

  • Study on Antibacterial Efficacy : A recent study published in Antimicrobial Agents and Chemotherapy evaluated the efficacy of various thiophene derivatives, including our compound, against resistant strains of bacteria. Results showed that the compound inhibited growth effectively, particularly against methicillin-resistant Staphylococcus aureus (MRSA).
  • Antifungal Screening : In another study, compounds were screened for antifungal activity against clinical isolates of Candida species. The results indicated that the hydroxymethyl substitution significantly enhanced antifungal potency compared to unsubstituted analogs.

Q & A

Q. What are the optimal synthetic routes for 5-[3-(Hydroxymethyl)phenyl]thiophene-2-carbonitrile, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of thiophene-carbonitrile derivatives typically involves Gewald reactions for thiophene core formation, followed by functionalization. For example, bromination of thiophene precursors (e.g., 5-phenylthiophene-2-carbaldehyde) using Br₂/NaHCO₃ in chloroform under reflux achieves regioselective substitution . Pd-catalyzed cross-coupling (e.g., Suzuki or Stille reactions) can introduce aryl groups, as demonstrated in the synthesis of 5-(4,5-dibromothiophen-2-yl)thiophene-2-carbaldehyde using Pd(PPh₃)₂Cl₂ and K₂CO₃ in toluene . For the hydroxymethyl group, post-synthetic oxidation or protection/deprotection strategies (e.g., using TEMPO or TBSCl) may be required. Yield optimization (70–85%) depends on catalyst loading, temperature, and solvent polarity.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming substitution patterns. For example, aldehydes in thiophene derivatives show characteristic peaks at δ 9.8–10.0 ppm (¹H) and δ 180–185 ppm (¹³C) . The hydroxymethyl group (-CH₂OH) typically resonates at δ 4.5–5.0 ppm (¹H) and δ 60–65 ppm (¹³C).
  • X-ray Crystallography : Used to resolve ambiguities in regiochemistry. For example, reports bond angles (e.g., C–S–C = 92.5°) and torsion angles (e.g., C1–O1–C13 = 11.0°) to confirm spatial arrangements .
  • FT-IR : Nitrile groups exhibit sharp peaks at ~2200–2250 cm⁻¹, while hydroxymethyl groups show broad O–H stretches at ~3200–3600 cm⁻¹ .

Q. How does the reactivity of the hydroxymethyl and nitrile groups influence derivatization strategies?

  • Methodological Answer :
  • Nitrile Group : Can undergo hydrolysis to carboxylic acids (H₂SO₄/H₂O), reduction to amines (LiAlH₄), or participate in cycloaddition reactions. For example, notes nitrile reduction to amines using NaBH₄/I₂ .
  • Hydroxymethyl Group : Prone to oxidation (e.g., MnO₂ → aldehyde) or nucleophilic substitution (e.g., Mitsunobu reaction for ether formation). Protecting groups like acetyl or silyl ethers (e.g., TBSCl) prevent unwanted side reactions during multi-step syntheses .

Advanced Research Questions

Q. How can computational methods predict the electronic properties and reactivity of this compound?

  • Methodological Answer :
  • DFT Calculations : Optimize molecular geometry and calculate frontier molecular orbitals (HOMO/LUMO). For example, HOMO localization on the hydroxymethylphenyl group suggests nucleophilic reactivity, while LUMO localization on the nitrile indicates electrophilic susceptibility .
  • Molecular Dynamics (MD) : Simulate interactions in biological systems (e.g., protein binding pockets). used MD to validate PD-L1 binding of similar thiophene-carbonitriles .
  • Retrosynthetic Software : Tools like Pistachio or Reaxys propose synthetic pathways by analyzing reaction databases .

Q. What strategies resolve contradictory spectroscopic data in structural elucidation?

  • Methodological Answer :
  • Crystallographic Validation : X-ray diffraction resolves ambiguities in regiochemistry. For instance, used torsion angles (e.g., C1–O1–C13–C4 = 11.0°) to confirm spatial arrangements .
  • 2D NMR (COSY, NOESY) : Differentiates between positional isomers. For example, NOE correlations between thiophene protons and hydroxymethyl groups can confirm proximity .
  • Isotopic Labeling : ¹³C-labeled nitriles or deuterated hydroxymethyl groups aid in peak assignment .

Q. What are the implications of this compound’s electronic properties on its biological activity?

  • Methodological Answer :
  • Structure-Activity Relationships (SAR) : The electron-withdrawing nitrile enhances binding to electron-rich protein residues (e.g., PD-L1’s hydrophobic pocket, as in ) .
  • Pharmacokinetic Optimization : LogP calculations (e.g., using MarvinSketch) guide solubility adjustments. Hydroxymethyl groups improve aqueous solubility but may reduce membrane permeability .
  • In Vitro Assays : Test cytotoxicity (MTT assay) and target inhibition (ELISA) to correlate electronic features with bioactivity .

Q. How can synthetic byproducts or impurities be systematically identified and mitigated?

  • Methodological Answer :
  • HPLC-MS/PDA : Detect trace impurities (e.g., brominated byproducts from incomplete coupling reactions) .
  • Column Chromatography : Optimize mobile phase (e.g., hexane/EtOAc gradients) to separate regioisomers. achieved >95% purity using silica gel columns .
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress to minimize side products .

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